molecular formula C15H24 B101592 Germacrene B CAS No. 15423-57-1

Germacrene B

Cat. No.: B101592
CAS No.: 15423-57-1
M. Wt: 204.35 g/mol
InChI Key: GXEGJTGWYVZSNR-SJRHNVSNSA-N
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Description

Germacrene B is a sesquiterpene hydrocarbon that plays a crucial role as an intermediate in the biosynthesis of various sesquiterpenes, including eudesmane and guaiane. Sesquiterpenes are a class of terpenes consisting of three isoprene units and are known for their diverse biological activities and applications in various fields .

Scientific Research Applications

Germacrene B has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Germacrene B serves as a central intermediate in the biosynthesis of eudesmane and guaiane sesquiterpenes. These natural products play essential roles in various biological processes, including defense mechanisms, signaling, and aroma production .

Mode of Action

The biosynthesis of sesquiterpenes involves terpene synthases, which convert linear precursors into terpene hydrocarbons or alcohols. For this compound, the process begins with farnesyl diphosphate (FPP). After ionization, two initial cyclization modes are possible:

Biochemical Pathways

Following cyclization, this compound can undergo further transformations. Assuming anti-addition to the C-4/C-5 double bond, four stereoisomers of the secondary cation (J) are possible: two with a trans-decalin skeleton (J1 and J2) and two with a cis-decalin skeleton (J3 and J4) .

Result of Action

Molecularly, this compound contributes to the diverse aroma profiles of essential oils. It has warm, sweet, woody-spicy, and geranium-like odors. Additionally, it exhibits antibacterial activity in various plant oils .

Biochemical Analysis

Biochemical Properties

Germacrene B is involved in several biochemical reactions, primarily as an intermediate in the biosynthesis of other sesquiterpenes. It is synthesized from farnesyl diphosphate by the action of this compound synthase . This enzyme catalyzes the cyclization of farnesyl diphosphate to form this compound. The compound can then undergo further enzymatic transformations to produce various eudesmane and guaiane sesquiterpenes . This compound interacts with enzymes such as this compound synthase and other sesquiterpene synthases, which facilitate its conversion into different sesquiterpene structures .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to exhibit antimicrobial and anticancer activities, which are mediated through its interactions with cellular targets . These interactions can lead to changes in cell proliferation, apoptosis, and other cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical and physiological effects. This compound can bind to enzymes and proteins, modulating their activity. For example, it can inhibit or activate certain enzymes involved in metabolic pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression of genes involved in cell growth, differentiation, and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial and anticancer activities . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the biological activity of this compound changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily as an intermediate in the biosynthesis of eudesmane and guaiane sesquiterpenes . It interacts with enzymes such as this compound synthase and other sesquiterpene synthases, which facilitate its conversion into different sesquiterpene structures . These metabolic pathways are essential for the production of various bioactive compounds derived from this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . This compound can be transported across cellular membranes and distributed to different cellular compartments, where it exerts its biological effects . The localization and accumulation of this compound within cells can influence its activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function . It may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its interactions with enzymes and other biomolecules, determining its role in various biochemical and physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Germacrene B can be synthesized from germacrone through a series of chemical reactions. The process involves the reduction of germacrone to the corresponding alcohol, followed by acetylation and reduction with lithium in ammonia. The structure of this compound was confirmed using X-ray crystallography of a silver nitrate adduct .

Industrial Production Methods: Industrial production of this compound typically involves the use of terpene synthases, which convert linear precursors such as farnesyl diphosphate into sesquiterpene hydrocarbons through cationic cascade reactions. This process is initiated by the abstraction of diphosphate to produce an allyl cation, which undergoes cyclizations, rearrangements, and shifts to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: Germacrene B undergoes various chemical reactions, including cyclization, oxidation, and photochemical reactions. For example, treatment with alumina can lead to cyclization, while treatment with diluted sulfuric acid in acetone can result in the formation of different products .

Common Reagents and Conditions:

    Cyclization: Alumina

    Oxidation: Diluted sulfuric acid in acetone

    Photochemical Reactions: Light exposure

Major Products: The major products formed from these reactions include various stereoisomers and derivatives of this compound, such as trans-decalin and cis-decalin skeletons .

Comparison with Similar Compounds

  • Germacrene A
  • Germacrene C
  • Eudesmane
  • Guaiane

Comparison: Germacrene B is unique in its role as a central intermediate in the biosynthesis of eudesmane and guaiane sesquiterpenes. While Germacrene A and Germacrene C are also sesquiterpenes, this compound’s specific structure and reactivity make it a key intermediate in the formation of more complex sesquiterpene skeletons .

Properties

IUPAC Name

(1E,5E)-1,5-dimethyl-8-propan-2-ylidenecyclodeca-1,5-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9H,5,7-8,10-11H2,1-4H3/b13-6+,14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEGJTGWYVZSNR-SJRHNVSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=CCC(=C(C)C)CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\CC/C(=C/CC(=C(C)C)CC1)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15423-57-1
Record name Germacrene B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15423-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GERMACRENE B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML9S6L9M3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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